molecular formula C7H4BrClF3N B1396000 3-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 1805577-17-6

3-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1396000
CAS No.: 1805577-17-6
M. Wt: 274.46 g/mol
InChI Key: HUQJAIMISRGVBT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is a halogenated aniline derivative with the molecular formula C₇H₄BrClF₃N. This compound features a trifluoromethyl (-CF₃) group at the para position relative to the amino (-NH₂) group, with bromine (Br) and chlorine (Cl) substituents at the meta and ortho positions, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives valuable in medicinal chemistry and agrochemical research . The presence of multiple halogens (Br, Cl) introduces steric and electronic effects that influence reactivity, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJAIMISRGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic derivatives.

Scientific Research Applications

Synthetic Applications

Building Block for Complex Molecules:
3-Bromo-2-chloro-5-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It is used to create various pharmaceuticals and agrochemicals through reactions such as:

  • Cross-Coupling Reactions: The trifluoromethyl group enhances the reactivity of the compound, making it suitable for reactions that involve organoboron reagents.
  • Formation of Nitro Derivatives: The compound can undergo oxidation to yield nitro derivatives, which are valuable intermediates in further chemical syntheses.

Pharmaceutical Intermediates:
Research indicates that this compound can be utilized as an intermediate in the synthesis of novel anticancer agents. Its unique structure allows for modifications that enhance biological activity against cancer cells .

Biological Applications

Medicinal Chemistry:
The compound's potential in drug development is notable. It has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies suggest that derivatives of this compound may interact with serine proteases, which play a role in tumor invasion and metastasis .

Biological Activity Studies:
Research on similar compounds has shown promising results in modulating biological pathways. The presence of halogens can influence the compound's interaction with biological targets, potentially leading to therapeutic benefits.

Material Science Applications

Flame Retardants:
Due to its halogen content, this compound is explored for use in developing flame-retardant materials. The trifluoromethyl group contributes to the thermal stability and fire resistance of polymers.

Antifouling Agents:
The compound has potential applications in creating antifouling coatings for marine environments, where its chemical properties can help prevent biofilm formation on surfaces.

Case Study 1: Anticancer Drug Development

A study highlighted a synthetic route involving this compound as an intermediate for developing a new class of anticancer drugs. The synthesis involved several steps including acetylation and nitration, leading to compounds with enhanced efficacy against specific cancer cell lines .

Case Study 2: Agrochemical Synthesis

In agricultural chemistry, this compound has been utilized to synthesize new agrochemicals with improved efficacy against pests. The trifluoromethyl group enhances the biological activity of the resulting products, making them more effective than their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Ortho-substituted bromine (as in 2-bromo-5-CF₃-aniline) reduces steric hindrance compared to meta-substituted analogs, facilitating cross-coupling reactions .
  • Fluorine vs.

Key Findings :

  • Bromine and chlorine substitutions exhibit similar inhibitory potency against BChE, but bromine’s larger atomic radius may improve hydrophobic interactions in enzyme active sites .
  • Fluorinated derivatives (e.g., 2-fluoro-5-CF₃-aniline) were less studied in this context but show promise in other therapeutic areas due to enhanced bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 293.47 Not reported Not reported Low in water
5-Bromo-2-methylaniline 186.05 33 139 Moderate in DMSO
2-Fluoro-5-(trifluoromethyl)aniline 179.11 - - High in organic solvents

Trends :

  • The trifluoromethyl group reduces water solubility but improves membrane permeability.
  • Bromine and chlorine increase molecular weight and density, affecting crystallization behavior .

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to an aniline backbone. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C₇H₄BrClF₃N, with a molecular weight of approximately 274.466 g/mol. The trifluoromethyl group enhances the compound’s lipophilicity, improving its interaction with biological membranes and proteins, which is crucial for its biological activity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its effectiveness in disrupting microbial cell membranes and inhibiting viral replication. Studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced biological activity due to increased metabolic stability and binding affinity to target proteins.

The mechanism of action for this compound involves interactions with various enzymes and receptors . The bromine and trifluoromethyl groups influence the compound's binding affinity, which can modulate enzyme activity and signaling pathways within cells. This modulation can lead to altered cellular processes that are beneficial in therapeutic contexts, particularly in treating inflammatory diseases and cancers .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antitubercular Activity : A study investigated a series of compounds related to salicylanilides, revealing that modifications similar to those found in this compound could enhance potency against Mycobacterium tuberculosis. The structural features contributed significantly to the observed biological effects .
  • P2X3 Receptor Antagonism : Another study focused on halide-substituted anilines, demonstrating that compounds with trifluoromethyl groups exhibited improved metabolic stability and enhanced antagonistic activities against P2X3 receptors, which are implicated in pain signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Bromo-5-(trifluoromethyl)anilineC₇H₄BrF₃NLacks chlorine; used in agrochemical synthesis
3-Chloro-5-(trifluoromethyl)anilineC₇H₄ClF₃NLacks bromine; potential pharmaceutical uses
2-Bromo-3-chloroanilineC₆H₄BrClNSimpler structure; used in dye production

Research Findings

Recent findings highlight the importance of trifluoromethyl substitution in enhancing biological activity. The incorporation of this group has been shown to significantly increase the potency of various compounds against specific biological targets. For instance, studies have indicated that the presence of trifluoromethyl groups can improve drug efficacy by enhancing binding interactions with target proteins or enzymes involved in disease processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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